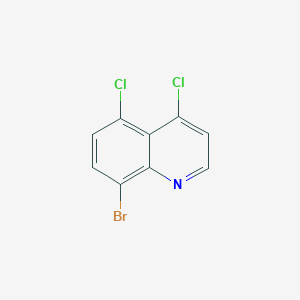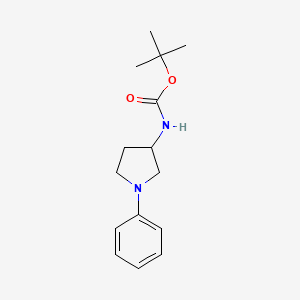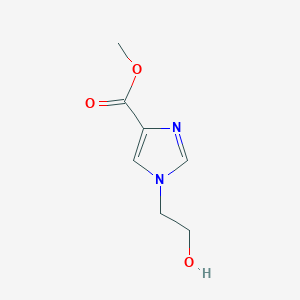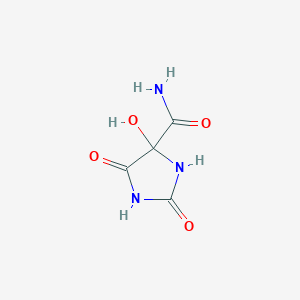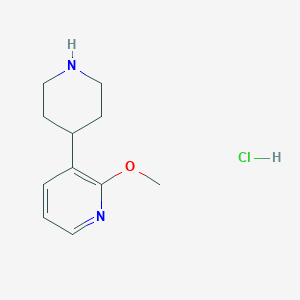![molecular formula C6H4BrClN4O B12834440 3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the pyrazolo[3,4-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-bromo-5-chloropyrazole with methoxy-substituted reagents in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .
化学反应分析
Types of Reactions
3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with inhibitory effects on certain enzymes and receptors.
Medicine: Research has indicated its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
作用机制
The mechanism of action of 3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
- 3-Bromo-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, enhances its reactivity and potential as a bioactive molecule .
属性
分子式 |
C6H4BrClN4O |
|---|---|
分子量 |
263.48 g/mol |
IUPAC 名称 |
3-bromo-6-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H4BrClN4O/c1-13-5-2-3(7)11-12-4(2)9-6(8)10-5/h1H3,(H,9,10,11,12) |
InChI 键 |
JDCZEEPZRFHXRY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=NC2=NNC(=C21)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
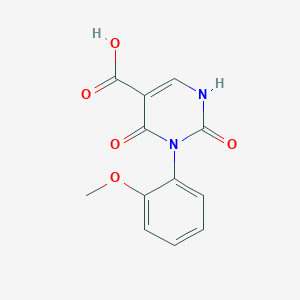


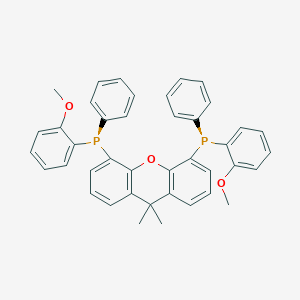
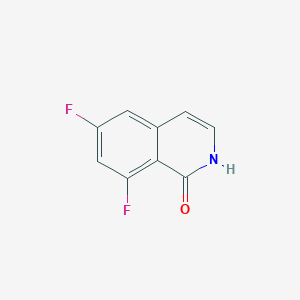

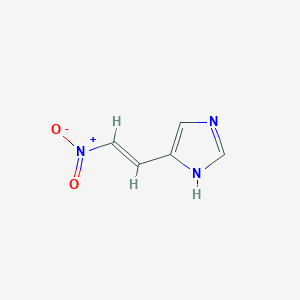
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
